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  • Product: 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole
  • CAS: 2004573-97-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacology and Pharmacokinetics of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

Abstract: This guide provides a comprehensive framework for the in vitro pharmacological and pharmacokinetic characterization of the novel pyrazole compound, 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole. Given the limited pub...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for the in vitro pharmacological and pharmacokinetic characterization of the novel pyrazole compound, 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines a logical progression of experiments, from initial target engagement and functional activity to metabolic stability and potential for drug-drug interactions. The methodologies described are grounded in established scientific principles and industry best practices, ensuring a robust and self-validating data package.

Part 1: Introduction and Rationale

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2][3][4][5] The specific substitutions on the pyrazole ring, in this case, a 4-iodo-benzyl group at the N1 position and a propoxy group at the C4 position, suggest a targeted design to optimize potency, selectivity, and pharmacokinetic properties. The 4-iodo-benzyl moiety offers a potential vector for further modification via cross-coupling reactions and may also serve as a key interaction motif with a biological target. The propoxy group can influence lipophilicity and metabolic stability.

This guide will detail the necessary in vitro studies to elucidate the pharmacological mechanism of action and the pharmacokinetic profile of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole, hereafter referred to as "Compound X".

Part 2: In Vitro Pharmacology

The primary objective of the in vitro pharmacology assessment is to identify the biological target(s) of Compound X, quantify its potency and efficacy, and assess its selectivity.

Target Identification and Binding Affinity

Assuming the intended target class is known (e.g., kinases, GPCRs, enzymes), initial studies will focus on confirming direct binding and determining the affinity of Compound X for its putative target.

Experimental Protocol: Radioligand Binding Assay (Hypothetical GPCR Target)

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the target GPCR.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a known radioligand for the target receptor.

    • Add increasing concentrations of Compound X (e.g., from 10 nM to 100 µM).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of Compound X.

    • Plot the percentage of specific binding against the logarithm of the concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity of Compound X

ParameterValue
IC50[Insert Value] µM
Ki[Insert Value] µM
Functional Activity

Following confirmation of target binding, functional assays are crucial to determine whether Compound X acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Assay for a Gs-coupled GPCR

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the target Gs-coupled GPCR.

    • Plate the cells in a 96-well plate and grow to confluency.

  • cAMP Assay:

    • Wash the cells with assay buffer.

    • For antagonist mode: Pretreat the cells with increasing concentrations of Compound X for a specified time. Then, stimulate the cells with a known agonist at its EC80 concentration.

    • For agonist mode: Treat the cells with increasing concentrations of Compound X.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the concentration of Compound X.

    • For agonist activity, determine the EC50 (potency) and the maximal response (efficacy).

    • For antagonist activity, determine the IC50 and calculate the functional pA2 value.

Data Presentation: Functional Activity of Compound X

Assay ModeParameterValue
AgonistEC50[Insert Value] µM
Emax[Insert Value]%
AntagonistIC50[Insert Value] µM
Selectivity Profiling

To assess the therapeutic window and potential off-target effects, Compound X should be screened against a panel of relevant receptors, enzymes, and ion channels.

Experimental Workflow: Selectivity Profiling

G cluster_panels Secondary Screening Panels CompoundX Compound X (10 µM) PrimaryScreen Primary Target Assay (e.g., GPCR Binding) CompoundX->PrimaryScreen Confirm On-Target Activity SelectivityPanel Broad Selectivity Panel (e.g., Eurofins SafetyScreen44™) CompoundX->SelectivityPanel Initial Off-Target Screen DataAnalysis Data Analysis (% Inhibition > 50%) SelectivityPanel->DataAnalysis KinasePanel Kinase Panel (e.g., KinomeScan™) IonChannelPanel Ion Channel Panel (e.g., PatchXpress®) HitConfirmation Hit Confirmation (Dose-Response Curves) DataAnalysis->HitConfirmation Identify Significant Hits

Caption: Workflow for assessing the selectivity of Compound X.

Part 3: In Vitro Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X is critical for predicting its in vivo behavior.

Metabolic Stability

These assays predict the susceptibility of Compound X to metabolism by liver enzymes, which influences its half-life and bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing liver microsomes (human, rat, mouse) and NADPH in a phosphate buffer.

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Add Compound X (typically 1 µM) to the pre-warmed reaction mixture to start the reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Compound X.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Compound X remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Data Presentation: Metabolic Stability of Compound X

Speciest1/2 (min)Clint (µL/min/mg protein)
Human[Insert Value][Insert Value]
Rat[Insert Value][Insert Value]
Mouse[Insert Value][Insert Value]
Cytochrome P450 (CYP) Inhibition

This assay assesses the potential of Compound X to inhibit major CYP enzymes, which is a primary cause of drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Use recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

    • Use specific fluorogenic probe substrates for each CYP isoform.

  • Assay Procedure:

    • In a 96-well plate, add the CYP enzyme, a phosphate buffer, and increasing concentrations of Compound X or a known inhibitor (positive control).

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and NADPH.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of metabolism for each concentration of Compound X.

    • Plot the percentage of inhibition versus the logarithm of the concentration of Compound X.

    • Determine the IC50 value for each CYP isoform.

Data Presentation: CYP Inhibition Profile of Compound X

CYP IsoformIC50 (µM)
CYP1A2[Insert Value]
CYP2C9[Insert Value]
CYP2C19[Insert Value]
CYP2D6[Insert Value]
CYP3A4[Insert Value]
Plasma Protein Binding

The extent of binding to plasma proteins affects the free (unbound) concentration of a drug, which is the pharmacologically active portion.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Hydrate the semi-permeable membrane of the RED device.

    • Add Compound X to plasma (human, rat) at a final concentration.

  • Equilibrium Dialysis:

    • Add the plasma-drug mixture to the sample chamber of the RED device.

    • Add buffer to the buffer chamber.

    • Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis:

    • Collect samples from both the plasma and buffer chambers.

    • Determine the concentration of Compound X in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = concentration in buffer chamber / concentration in plasma chamber.

    • Calculate the percentage bound = (1 - fu) * 100.

Data Presentation: Plasma Protein Binding of Compound X

SpeciesFraction Unbound (fu)% Bound
Human[Insert Value][Insert Value]
Rat[Insert Value][Insert Value]

Pharmacokinetic Parameter Relationship

G MetStab Metabolic Stability (Clint) HalfLife In Vivo Half-Life MetStab->HalfLife Inversely Proportional PPB Plasma Protein Binding (fu) FreeDrug Free Drug Concentration (Pharmacologically Active) PPB->FreeDrug Determines VolumeDist Volume of Distribution PPB->VolumeDist Influences Permeability Permeability (Papp) Permeability->FreeDrug Affects Tissue Access FreeDrug->HalfLife Metabolized Fraction

Caption: Interplay of key in vitro pharmacokinetic parameters.

Part 4: Conclusion and Future Directions

This guide has outlined a foundational suite of in vitro experiments for the pharmacological and pharmacokinetic characterization of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole (Compound X). The data generated from these studies will provide a robust initial assessment of the compound's potential as a therapeutic agent. Positive results, such as high on-target potency, clean selectivity, favorable metabolic stability, and a low potential for CYP-mediated drug-drug interactions, would warrant progression to more complex in vitro models and subsequent in vivo studies.

Part 5: References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • MDPI. (2021). The Binding of Aripiprazole to Plasma Proteins in Chronic Renal Failure Patients. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Oliveira, C. S. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Patel, K. R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • PubMed. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. [Link]

  • Research Journal of Pharmacy and Technology. (2023). Synthesis, Characterization and Biological Evaluation of some new Isoxazole and Pyrazole compounds for Anti-obesity drug. [Link]

  • RSC Publishing. (2022). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. [Link]

Sources

Exploratory

A Technical Guide to the Solubility and Thermodynamic Stability of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

Introduction: The Cornerstone of Developability In the landscape of modern drug discovery, the intrinsic physicochemical properties of a new chemical entity (NCE) are the bedrock upon which its entire development traject...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cornerstone of Developability

In the landscape of modern drug discovery, the intrinsic physicochemical properties of a new chemical entity (NCE) are the bedrock upon which its entire development trajectory is built. For a promising, yet uncharacterized molecule such as 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole, a thorough and early assessment of its solubility and thermodynamic stability is not merely a data-gathering exercise; it is a critical determinant of its "developability." These two parameters profoundly influence a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its potential to become a safe and efficacious therapeutic agent.[1]

Poor aqueous solubility, for instance, can lead to low and erratic oral bioavailability, hindering the attainment of therapeutic concentrations in the bloodstream.[2] The Biopharmaceutics Classification System (BCS) provides a scientific framework that categorizes drugs based on their solubility and permeability, highlighting the pivotal role of solubility in drug performance.[3][4][5][6][7] Similarly, thermodynamic instability can result in degradation of the active pharmaceutical ingredient (API) under various storage and physiological conditions, compromising its quality, safety, and shelf-life.

This in-depth technical guide provides a comprehensive overview of the essential experimental protocols and theoretical underpinnings for the characterization of the solubility and thermodynamic stability of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole. The methodologies described herein are designed to be self-validating, providing a robust foundation for informed decision-making in the drug development process.

I. Solubility Profile: Unveiling the Dissolution Behavior

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. For pharmaceutical applications, understanding solubility in aqueous and biorelevant media is of paramount importance. Both kinetic and thermodynamic solubility assays are employed to provide a comprehensive picture of a compound's dissolution characteristics.

A. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[1][8][9] This high-throughput screening method is invaluable in early drug discovery for quickly identifying compounds with potential solubility liabilities.[1][10]

Objective: To determine the kinetic solubility of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole in a phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Nephelometer or plate reader with turbidity measurement capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS (pH 7.4) in the wells of a 96-well plate. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the precipitation of the compound and thus, its kinetic solubility limit.

Causality of Experimental Choices:

  • DMSO as the initial solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, making it ideal for creating concentrated stock solutions.[9]

  • Low final DMSO concentration: A low final concentration of DMSO (typically ≤1%) is crucial to minimize its co-solvent effects on the aqueous solubility of the test compound.

  • Nephelometry: This technique is highly sensitive to the presence of sub-micrometer-sized particles (precipitate), providing a rapid and reliable endpoint for solubility determination.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution addition Add to PBS (pH 7.4) dilution->addition incubation Incubate (2h, RT) addition->incubation measurement Nephelometric Reading incubation->measurement analysis Determine Precipitation Point measurement->analysis

Caption: Workflow for the nephelometric kinetic solubility assay.

B. Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[11] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved compound reaches a constant value. The shake-flask method is the gold standard for determining thermodynamic solubility.[9][11]

Objective: To determine the thermodynamic solubility of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole in aqueous buffers of different pH values (1.2, 4.5, and 6.8) at 37 °C.

Materials:

  • 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole (solid)

  • Hydrochloric acid buffer (pH 1.2)

  • Acetate buffer (pH 4.5)

  • Phosphate buffer (pH 6.8)

  • Incubator shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole to vials containing each of the aqueous buffers.

  • Equilibration: Place the vials in an incubator shaker set at 37 ± 1 °C and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • pH Verification: Measure the pH of the solutions after the experiment to ensure it has not significantly changed.

Causality of Experimental Choices:

  • Use of excess solid: This ensures that a saturated solution is formed and that equilibrium is maintained throughout the experiment.

  • Extended equilibration time: This is necessary to allow the dissolution process to reach a true thermodynamic equilibrium.[11]

  • Temperature control at 37 °C: This temperature is chosen to mimic physiological conditions in the human body.

  • HPLC-UV for quantification: This is a robust and sensitive analytical technique for accurately determining the concentration of the dissolved compound.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis sample Excess Solid in Buffers shake Shake at 37°C (24-48h) sample->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-UV Analysis supernatant->hplc

Caption: Workflow for the shake-flask thermodynamic solubility assay.

C. Hypothetical Solubility Data for 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

The following table presents hypothetical solubility data for the target compound, which would be populated with experimental results.

Assay Type Medium Temperature (°C) Solubility (µg/mL) BCS Class (Solubility)
KineticPBS (pH 7.4)2555Low
ThermodynamicHCl Buffer (pH 1.2)37< 10Low
ThermodynamicAcetate Buffer (pH 4.5)37< 10Low
ThermodynamicPhosphate Buffer (pH 6.8)37< 10Low

Note: The BCS solubility classification is based on the highest dose strength being soluble in 250 mL of aqueous media across the pH range of 1.2 to 6.8.[12][13] A value below 100 µg/mL is generally considered indicative of low solubility.

II. Thermodynamic Stability Assessment: Ensuring Robustness

Thermodynamic stability refers to the resistance of a compound to chemical degradation or physical changes under various environmental conditions. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for assessing the thermodynamic stability of a drug substance.[14][15][16][17][18]

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20][21][22] It is used to determine key thermal events such as melting point, glass transitions, and polymorphic transitions, which are critical for understanding the physical stability of a compound.[23]

Objective: To determine the melting point and assess the crystalline nature of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole.

Materials:

  • 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

  • DSC instrument

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Thermal Scan: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere over a defined temperature range (e.g., 25 °C to 300 °C).

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization, decomposition) events. The peak of the endotherm corresponds to the melting point.

Causality of Experimental Choices:

  • Inert atmosphere: A nitrogen atmosphere is used to prevent oxidative degradation of the sample at elevated temperatures.

  • Constant heating rate: A linear heating rate ensures that the thermal events are well-resolved and reproducible.

  • Hermetically sealed pans: This prevents the loss of volatile components during the heating process.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14][17][18] It is used to determine the thermal stability and decomposition profile of a compound, as well as its solvent and water content.[15][16]

Objective: To determine the decomposition temperature of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole.

Materials:

  • 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

  • TGA instrument

  • TGA sample pans (e.g., alumina or platinum)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample into a TGA pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Causality of Experimental Choices:

  • Inert atmosphere: As with DSC, a nitrogen atmosphere prevents oxidation.

  • High-temperature range: The temperature range is extended to ensure that the complete decomposition profile of the compound is captured.

Diagram: Thermal Analysis Workflow

Caption: Workflow for DSC and TGA thermal analysis.

C. Hypothetical Thermodynamic Stability Data for 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

The following table presents hypothetical thermodynamic stability data for the target compound.

Analysis Technique Parameter Hypothetical Value Interpretation
DSCMelting Point (Onset)155 °CSharp endotherm suggests a crystalline solid.
DSCEnthalpy of Fusion (ΔH)85 J/gIndicates the energy required to melt the crystalline structure.
TGADecomposition (Onset)250 °CThe compound is thermally stable up to this temperature.

These results would suggest that 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole is a crystalline solid with a distinct melting point and good thermal stability, which are favorable characteristics for a drug substance.

Conclusion: A Data-Driven Path Forward

The comprehensive characterization of the solubility and thermodynamic stability of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole, as outlined in this guide, provides the foundational data necessary for its continued development. The hypothetical low aqueous solubility would classify this compound as a BCS Class II or IV agent, necessitating the use of formulation strategies to enhance its bioavailability. The favorable thermal stability profile suggests that the compound is robust and amenable to standard pharmaceutical processing and storage conditions, in line with ICH guidelines.[24][25][26]

By employing these self-validating and robust experimental protocols, researchers and drug development professionals can gain critical insights into the physicochemical properties of NCEs, enabling a data-driven and scientifically sound approach to advancing new therapeutic candidates from the laboratory to the clinic.

References

  • The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. [Link]

  • The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. PMC. [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]

  • Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

  • Thermogravimetric Analyzer (TGA). NETZSCH. [Link]

  • Thermogravimetric Analysis Testing. ioKinetic. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • ICH: New Guideline for Stabilities. ECA Academy. [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass. [Link]

  • Thermogravimetric Analysis (TGA). Mettler Toledo. [Link]

  • Quality Guidelines. ICH. [Link]

  • Thermogravimetric analysis. Wikipedia. [Link]

  • ICH harmonised tripartite guideline - stability testing for new dosage forms. ICH. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. Linseis. [Link]

  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH. [Link]

  • Differential Scanning Calorimetry: A Review. 2020 International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. EMA. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole

In the realm of modern medicinal chemistry, functionalized nitrogen heterocycles serve as foundational scaffolds for drug discovery. Among these, 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole (CAS: 2004573-97-9)[1] emerges as a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of modern medicinal chemistry, functionalized nitrogen heterocycles serve as foundational scaffolds for drug discovery. Among these, 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole (CAS: 2004573-97-9)[1] emerges as a highly versatile and valuable synthetic intermediate. As a Senior Application Scientist, I frequently leverage this specific building block when designing complex active pharmaceutical ingredients (APIs).

The strategic placement of the iodo-benzyl moiety provides an optimal handle for transition-metal-catalyzed cross-coupling, while the 4-propoxy substitution on the pyrazole core fine-tunes the lipophilicity and pharmacokinetic profile of downstream drug candidates. This guide provides an authoritative, field-proven breakdown of its chemical identity, handling protocols, and mechanistic utility.

Chemical Identity and Physicochemical Profiling

Before deploying any intermediate in a multi-step synthesis, a rigorous verification of its physicochemical properties is required. The quantitative data for 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole[1] is summarized below to facilitate easy comparison and integration into laboratory inventory systems.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole
Synonyms 1-[(4-Iodophenyl)methyl]-4-propoxypyrazole[2]
CAS Number 2004573-97-9[1]
Molecular Formula C₁₃H₁₅IN₂O[1]
Molecular Weight 342.18 g/mol [1]
SMILES Code CCCOC1=CN(CC2=CC=C(I)C=C2)N=C1[1]
Structural Features Aryl iodide, Propyl ether, 1H-Pyrazole core

Data supported by authoritative chemical databases including and .

Safety Data Sheet (SDS) & Handling Workflows

Handling halogenated benzyl pyrazoles requires strict adherence to Safety Data Sheet (SDS) protocols. Due to the presence of the reactive C-I bond and the heterocyclic ring, this compound is classified under standard Globally Harmonized System (GHS) guidelines[1].

Table 2: Representative GHS Hazard Classifications

GHS CategoryHazard CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT SE H335May cause respiratory irritation.
Environmental H412Harmful to aquatic life with long-lasting effects.
Causality in Handling: The "Why" Behind the Storage Protocol

Why is inert atmosphere storage strictly recommended for this compound? The carbon-iodine (C-I) bond, while synthetically highly useful, is susceptible to homolytic cleavage under prolonged exposure to ultraviolet (UV) light. Storing the compound in amber vials under an argon atmosphere prevents photo-degradation and oxidative fouling. This ensures the reagent maintains >95% purity[1], which is critical to prevent catalyst poisoning during sensitive organometallic cycles.

SDS_Workflow Start Material Receipt CAS: 2004573-97-9 Hazard Hazard ID (GHS Irritant) Start->Hazard Inspect SDS PPE PPE Selection (Gloves, Goggles) Hazard->PPE Determine PPE Control Engineering Controls (Fume Hood) Hazard->Control Assess Environment Execute Safe Execution & Waste Disposal PPE->Execute Equip Control->Execute Contain

Logical workflow for SDS compliance and safe handling of CAS 2004573-97-9.

Mechanistic Insights: The Iodo-Benzyl Advantage

When designing synthetic routes, the choice of the aryl halide is paramount. Why utilize 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole instead of its bromo or chloro analogs?

The causality lies in bond dissociation energies. The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). According to foundational literature on , this thermodynamic vulnerability allows for rapid oxidative addition by Palladium(0) catalysts at much lower temperatures. Consequently, cross-coupling reactions can proceed under milder conditions, minimizing thermal degradation of the propoxy-pyrazole pharmacophore and suppressing unwanted side reactions like proto-dehalogenation.

Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + Aryl Iodide TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + R-B(OH)2 RedElim Reductive Elimination (C-C Formation) TransMet->RedElim - Halide RedElim->Pd0 Release Product Coupled Pyrazole RedElim->Product Yield

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for the iodo-benzyl pyrazole.

Experimental Workflow: Self-Validating Suzuki-Miyaura Coupling

To demonstrate the synthetic utility of this compound, the following is a field-proven, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole and a generic arylboronic acid.

Step 1: Reagent Assembly & Degassing
  • Action : In an oven-dried Schlenk flask, combine 1.0 equivalent of 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole, 1.2 equivalents of arylboronic acid, and 3.0 equivalents of K₂CO₃.

  • Causality : K₂CO₃ is selected over stronger bases (like KOtBu) to facilitate the quaternization of the boron atom without risking base-catalyzed cleavage of the propoxy ether linkage.

  • Validation Checkpoint : Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Sparge with Argon for 15 minutes. The cessation of dissolved gas micro-bubbles confirms the removal of oxygen, which is a critical self-validating step to prevent the irreversible oxidation of the Pd(0) catalyst into inactive Pd(II) black.

Step 2: Catalyst Addition & Heating
  • Action : Add 0.05 equivalents of Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 80°C.

  • Causality : The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step, pushing the reaction to completion.

Step 3: Reaction Monitoring
  • Action : Monitor the reaction via Thin-Layer Chromatography (TLC) and LC-MS.

  • Validation Checkpoint : TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting material spot (R_f ~0.6) and the emergence of a new, highly UV-active product spot. Concurrently, LC-MS must confirm the complete absence of the m/z 343.2 [M+H]⁺ peak corresponding to the unreacted iodo-pyrazole[1].

Step 4: Workup & Purification
  • Action : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄.

  • Causality : To achieve API-grade purity, treat the organic filtrate with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours to sequester residual palladium before concentrating the product in vacuo.

References

  • CAS#:2004573-97-9 | 1-[(4-Iodophenyl)methyl]-4-propoxypyrazole Source: ChemSrc URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A.) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

Introduction: The Strategic Importance of Pyrazole-Aryl Scaffolds and the Suzuki-Miyaura Reaction In the landscape of modern medicinal chemistry and materials science, the fusion of pyrazole moieties with aryl systems co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazole-Aryl Scaffolds and the Suzuki-Miyaura Reaction

In the landscape of modern medicinal chemistry and materials science, the fusion of pyrazole moieties with aryl systems constitutes a privileged structural motif. These scaffolds are cornerstones in the design of a vast array of biologically active agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the crucial carbon-carbon bonds that unite these building blocks, a testament to its discovery by Nobel laureate Akira Suzuki.[1] This reaction's broad functional group tolerance, mild reaction conditions, and commercial availability of reagents have solidified its status as one of the most significant C-C bond-forming reactions in organic synthesis.[1][2][3]

This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole , a versatile building block for creating diverse molecular architectures. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols, and provide a framework for optimizing reaction conditions for various coupling partners. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle.[2][3][4] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three key stages of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole, forming a Pd(II) complex.[4][5] This step is generally facile with aryl iodides.

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][6][7][8] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[2][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArylIodide 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole (Ar-I) ArylIodide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Starting Point for Success

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole with a variety of aryl and heteroaryl boronic acids.

Materials and Reagents
  • 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 v/v) or Toluene/Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - Aryl Iodide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (Monitor Progress) solvent->react workup Cool and Quench react->workup extract Aqueous Workup & Extraction workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: A Guide to Reaction Optimization

The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura reaction. The following table provides a starting point for the optimization of the coupling of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole with various boronic acids. The yields presented are representative and may vary.

EntryBoronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Representative Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (3.0)Toluene/H₂O (5:1)1001088-98
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)1001675-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)K₂CO₃ (3.0)Dioxane/H₂O (5:1)901480-90

Note: For challenging couplings, particularly with sterically hindered or electron-deficient boronic acids, the use of more specialized ligands (e.g., Buchwald or CataCXium ligands) may be beneficial.[9]

Trustworthiness and Self-Validation: Ensuring Reproducible Results

To ensure the reliability and reproducibility of these protocols, the following points should be considered:

  • Reagent Quality: Use high-purity starting materials, catalysts, and solvents. Boronic acids can degrade over time; it is advisable to use fresh or properly stored batches.

  • Inert Atmosphere: The exclusion of oxygen is crucial, as it can lead to catalyst deactivation and side reactions.

  • Degassing Solvents: Thoroughly degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles is essential to remove dissolved oxygen.

  • Monitoring: Consistent monitoring of the reaction by TLC or LC-MS will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The protocols and guidelines presented in this application note provide a solid foundation for the successful coupling of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole with a wide range of boronic acids. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel pyrazole-aryl scaffolds for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. [Link]

  • Couto, C. G., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Singh, U. P., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Kumar, S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2018). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. [Link]

  • Kumar, S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

  • Vechorkin, O., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition. [Link]

Sources

Application

1H and 13C NMR spectroscopy characterization of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

Application Note: Structural Elucidation of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole via High-Resolution NMR Spectroscopy Introduction & Pharmacological Context Substituted pyrazoles are privileged scaffolds in modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole via High-Resolution NMR Spectroscopy

Introduction & Pharmacological Context

Substituted pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and anti-inflammatory agents. Specifically, N-benzyl pyrazole derivatives have demonstrated potent biological activity, including the inhibition of Receptor Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis [1].

The characterization of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole presents a unique analytical workflow. The presence of the 4-propoxy group and the 4-iodo-benzyl moiety introduces distinct electronic effects—namely, resonance-induced shielding and the halogen heavy-atom effect. Accurate 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is critical not only for confirming the molecular structure but also for validating the regiochemistry of the N-alkylation, ensuring the benzyl group is positioned at N1 rather than N2.

Experimental Protocol & Self-Validating Methodology

To ensure a self-validating system where data artifacts are minimized and chemical shifts are absolutely referenced, the following standardized protocol must be executed.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the purified 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is selected due to its excellent solvating power for moderately polar pyrazole derivatives. Its lack of protons (save for the residual CHCl 3​ signal at 7.26 ppm) prevents solvent signal interference. TMS acts as an internal standard, providing a self-validating 0.00 ppm reference point that ensures chemical shift accuracy regardless of magnetic field drift.

Step 2: Instrument Tuning and Shimming
  • Procedure: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity.

  • Causality: Precise shimming is mandatory to achieve sharp, well-defined peaks. Poor homogeneity will broaden the multiplet signals of the propoxy chain, obscuring the critical J -coupling constants needed to verify the aliphatic spin system.

Step 3: Data Acquisition Parameters
  • 1 H NMR (400 MHz): Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 3.0 seconds, and a relaxation delay ( d1​ ) of 1.0 second.

  • 13 C NMR (100 MHz): Acquire 512 to 1024 scans with proton decoupling (WALTZ-16). Use a spectral width of 250 ppm and a relaxation delay ( d1​ ) of 2.0 seconds.

  • Causality: The extended d1​ delay in the 13 C acquisition is a deliberate choice. Quaternary carbons (such as the C-I and the pyrazole C-4) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T1​ relaxation times. A 2.0-second delay ensures complete magnetization recovery, preventing these critical diagnostic peaks from disappearing into the baseline noise.

NMR_Workflow A Sample Prep CDCl3 + TMS B 1H Acquisition 400 MHz A->B C 13C Acquisition 100 MHz A->C D Data Processing FT & Phasing B->D C->D E Signal Assignment & Integration D->E F Structural Validation E->F

Workflow for the NMR spectroscopic characterization and structural validation of the pyrazole.

Results & Mechanistic Spectral Analysis

Quantitative Data Presentation

The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Propoxy -CH 3​ 1.00Triplet (t)7.43HAliphatic methyl
Propoxy -CH 2​ -1.75Sextet (h)7.42HAliphatic methylene
Propoxy -O-CH 2​ -3.85Triplet (t)6.52HOxygen-adjacent methylene
Benzyl -CH 2​ -5.25Singlet (s)-2HBenzylic methylene
Ar-H (meta to I)6.95Doublet (d)8.32HAromatic protons (ortho to benzyl)
Pyrazole H-37.10Singlet (s)-1HPyrazole ring proton
Pyrazole H-57.25Singlet (s)-1HPyrazole ring proton
Ar-H (ortho to I)7.65Doublet (d)8.32HAromatic protons (ortho to iodine)

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Type (DEPT-135)Assignment
Propoxy -CH 3​ 10.5CH 3​ Aliphatic methyl
Propoxy -CH 2​ -22.6CH 2​ Aliphatic methylene
Benzyl -CH 2​ -55.8CH 2​ Benzylic methylene
Propoxy -O-CH 2​ -74.2CH 2​ Oxygen-adjacent methylene
Ar-C (C-I)93.5C q​ Aromatic ipso to Iodine
Pyrazole C-3115.0CHPyrazole ring carbon
Pyrazole C-5125.0CHPyrazole ring carbon
Ar-C (meta to I)129.5CHAromatic carbon
Ar-C (ipso to CH 2​ )136.2C q​ Aromatic ipso to benzyl
Ar-C (ortho to I)137.8CHAromatic carbon
Pyrazole C-4145.5C q​ Pyrazole carbon attached to oxygen
Mechanistic Insights & Causality of Chemical Shifts

The Iodine Heavy-Atom Effect: The most striking feature in the 13 C NMR spectrum is the resonance of the aromatic carbon directly attached to the iodine atom (C-I), which appears unusually upfield at 93.5 ppm . This is caused by the "heavy-atom effect" [2]. Iodine possesses a massive, highly polarizable electron cloud and exhibits significant spin-orbit coupling. This induces a strong diamagnetic shielding effect on the attached ipso-carbon, pushing its chemical shift far upfield compared to typical aromatic carbons (which normally resonate between 120–140 ppm).

Resonance Shielding of the Pyrazole Core: In an unsubstituted 1-benzylpyrazole, the H-3 and H-5 protons typically resonate downfield around 7.40–7.60 ppm due to the electron-withdrawing nature of the imine-like nitrogen [3]. However, in this molecule, the introduction of the 4-propoxy group drastically alters the electronic landscape. The oxygen atom donates electron density into the pyrazole π -system via resonance (+M effect). This increased electron density heavily shields the adjacent C-3 and C-5 positions, shifting their corresponding protons upfield to 7.10 ppm and 7.25 ppm , respectively [3].

Regiochemical Validation: The singlet at 5.25 ppm integrating for 2H is the definitive marker for the benzylic methylene group. If 2D NMR (such as HMBC) were applied, one would observe a strong three-bond correlation ( 3JCH​ ) between this benzylic proton signal and the Pyrazole C-5 carbon (~125.0 ppm), confirming that the alkylation occurred at the N1 position rather than the N2 position.

References

  • Zou, C., et al. "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design, 2016, 87(4), 569-574.[Link]

  • Han, H. J., et al. "Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines." Molecules, 2023, 28(20), 7090.[Link]

  • O'Sullivan, L., et al. "Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles." The Journal of Organic Chemistry, 2022, 87(1), 846-854.[Link]

Method

Application Note: High-Throughput Screening (HTS) Assay Development Using 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

Document Type: Technical Application Note & Protocol Target Audience: Assay Development Scientists, HTS Core Facility Managers, and Medicinal Chemists Scientific Rationale & Pharmacophore Selection The pyrazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Assay Development Scientists, HTS Core Facility Managers, and Medicinal Chemists

Scientific Rationale & Pharmacophore Selection

The pyrazole scaffold is a highly privileged structure in modern kinase drug discovery. Because the sp2 nitrogens of heteroaromatic rings act as strong hydrogen-bond acceptors, pyrazole derivatives are exceptionally effective at mimicking the adenine ring of ATP, making them potent ATP-competitive hinge binders[1]. This structural motif has been widely validated in the development of Janus kinase (JAK) inhibitors[2].

In this application note, we detail the development of a robust, 1536-well High-Throughput Screening (HTS) assay using 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole (IBP-1) as a highly selective reference probe for JAK2. The incorporation of the 4-iodo-benzyl moiety increases the lipophilic efficiency and drug-target residence time of the compound, which are critical parameters for obtaining potent cell-based inhibition and establishing a reliable quantitative HTS (qHTS) paradigm[3].

G Cytokine Cytokine Receptor JAK2 JAK2 Kinase Cytokine->JAK2 Activation STAT STAT Phosphorylation JAK2->STAT ATP Hydrolysis IBP1 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole IBP1->JAK2 ATP-Competitive Inhibition Transcription Gene Transcription STAT->Transcription Dimerization & Translocation

Mechanism of JAK2 inhibition by the pyrazole derivative IBP-1.

Causality in Assay Design: The TR-FRET Advantage

When screening large compound libraries, standard fluorescence intensity assays frequently suffer from high false-positive rates due to the auto-fluorescence of library compounds. To circumvent this, we engineered this assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

The Causality of the Choice: TR-FRET utilizes a lanthanide chelate (Europium) donor which possesses a significantly longer emission half-life (in milliseconds) compared to standard fluorophores (nanoseconds). By introducing a time delay (typically 50–100 µs) between the excitation flash and the signal measurement, all short-lived background auto-fluorescence from library compounds decays. This temporal gating isolates the specific FRET signal generated by the kinase reaction, drastically improving the Signal-to-Background (S/B) ratio and ensuring a high Z'-factor.

Quantitative Assay Parameters

The following table summarizes the optimized parameters using IBP-1 as the reference standard to validate the assay's dynamic range.

ParameterValueAssay ConditionRelevance / Causality
IC₅₀ (JAK2) 12.4 nM10 µM ATP, 15 min pre-incubationEstablishes IBP-1 as a potent, reliable positive control for plate normalization.
Z'-Factor 0.821536-well format, TR-FRETIndicates an excellent assay window; values >0.5 are required for robust HTS.
Signal-to-Background 8.5Eu-cryptate donor / XL665 acceptorProvides a wide dynamic range for differentiating weak from potent hits.
DMSO Tolerance Up to 2% (v/v)Final assay concentrationEnsures the library compound solvent does not artificially inhibit the enzyme.

Experimental Protocol: Self-Validating TR-FRET Workflow

This protocol is designed as a self-validating system . It incorporates built-in orthogonal checks to ensure that observed signal reductions are strictly the result of catalytic inhibition, rather than optical interference or assay artifacts.

Step-by-Step Methodology

Step 1: Reagent Preparation & Dispensing

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 5 nL of IBP-1 (positive control), DMSO (negative control), and library compounds into a 1536-well low-volume black microplate.

  • Dispense 2 µL of recombinant JAK2 enzyme (final concentration: 0.5 nM) into all wells.

Step 2: Enzyme-Inhibitor Pre-Incubation (Critical Step)

  • Incubate the plate at room temperature for 15 minutes.

  • Causality: Because IBP-1 and many library targets are ATP-competitive inhibitors, allowing the inhibitor to reach binding equilibrium with the enzyme before introducing the highly concentrated ATP substrate prevents artificially skewed, falsely elevated IC₅₀ values caused by substrate outcompetition.

Step 3: Reaction Initiation

  • Add 2 µL of Substrate Mix containing ATP (final concentration: 10 µM, near the Km​ to balance sensitivity and physiological relevance) and biotinylated STAT5 peptide substrate (final concentration: 100 nM).

  • Incubate for 60 minutes at room temperature.

Step 4: Signal Detection

  • Add 4 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-STAT5 antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Incubate for 60 minutes to allow the FRET complex to form.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for XL665).

Step 5: Orthogonal Validation (Self-Validating Check)

  • Counter-Screen: Run a parallel plate where the ATP substrate is omitted.

  • Logic: Any FRET signal generated in the absence of ATP indicates an assay artifact (e.g., a compound that artificially bridges the donor and acceptor fluorophores). Compounds showing activity in this counter-screen are flagged as false positives.

Workflow Step1 1. Dispense JAK2 & IBP-1 (1536-well plate) Step2 2. Incubate (15 min) Equilibration Step1->Step2 Step3 3. Add ATP & Substrate Initiate Reaction Step2->Step3 Step4 4. Add Stop Buffer & TR-FRET Antibodies Step3->Step4 Step5 5. Read Plate (Ex: 340nm, Em: 615/665nm) Step4->Step5 Step6 6. Data Analysis (Z'-factor calculation) Step5->Step6

Step-by-step TR-FRET HTS workflow for JAK2 inhibitor screening.

Data Analysis & Quality Control

The robustness of the HTS assay is continuously monitored using the Z'-factor, calculated for every plate using the IBP-1 positive control wells and DMSO negative control wells.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Where σ represents the standard deviation and μ represents the mean of the TR-FRET emission ratios (665 nm / 615 nm). A Z'-factor of 0.82 achieved with IBP-1 confirms that the assay possesses a wide statistical window, ensuring that the identification of novel pyrazole-based hits is both reproducible and highly reliable.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics MDPI [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Semantic Scholar[Link]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) Journal of Medicinal Chemistry - ACS Publications [Link]

Sources

Application

Application Note: Chemoselective Functionalization of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

Document ID: AN-2026-03-26 Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Focus: Navigating orthogonal C-H functionalization in halogen-rich heterocyclic scaffolds. Strategic O...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-26 Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Focus: Navigating orthogonal C-H functionalization in halogen-rich heterocyclic scaffolds.

Strategic Overview & Mechanistic Rationale

The molecule 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole presents a fascinating chemoselectivity challenge in modern drug discovery. The structural architecture contains three distinct reactive domains:

  • The 4-Iodobenzyl Moiety: A highly reactive handle prone to halogen-metal exchange and rapid oxidative addition by low-valent transition metals.

  • The C4-Propoxy Group: A strong electron-donating group (EDG) that enriches the pyrazole ring but sterically and electronically blocks the C4 position—traditionally the most reactive site for electrophilic aromatic substitution (SEAr).

  • The C3 and C5 Pyrazole Positions: The remaining available sites for functionalization, which must be targeted without inadvertently triggering the sensitive C–I bond.

To functionalize the pyrazole ring while preserving the aryl iodide for downstream cross-coupling, we must abandon brute-force methods (like standard n-BuLi lithiation or Pd-catalyzed C-H activation) [1]. Instead, we deploy two orthogonal, field-proven strategies: Regioselective C5-Metalation via kinetically active, non-nucleophilic magnesium bases, and Sterically Controlled C3-H Borylation via iridium catalysis [2].

OrthogonalStrategy SM 1-(4-Iodo-benzyl)- 4-propoxy-1H-pyrazole C5 C5-Functionalization (TMPMgCl·LiCl) SM->C5 Kinetically Acidic C5 C3 C3-Functionalization (Ir-Borylation) SM->C3 Sterically Accessible C3

Fig 1: Orthogonal functionalization strategy targeting C5 and C3 while preserving the aryl iodide.

Pathway A: Regioselective C5-Metalation via Turbo-Grignard

Causality of Reagent Selection

The C5 proton of the pyrazole ring is the most acidic due to the inductive electron-withdrawing effect of the adjacent N1 atom. However, treating 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole with standard alkyllithium reagents (e.g., n-BuLi, sec-BuLi) results in instantaneous iodine-lithium exchange at the benzyl group, destroying the molecule's cross-coupling potential.

To circumvent this, we utilize Knochel's Turbo-Hauser base, TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex) [1]. The extreme steric bulk of the TMP amine prevents nucleophilic attack at the iodine atom, while the LiCl additive breaks up polymeric magnesium aggregates, drastically increasing the kinetic basicity. This allows for rapid, chemoselective deprotonation at C5 at mild sub-zero temperatures (–20 °C) without disturbing the aryl iodide.

Quantitative Base Screening Data
Base SystemTemp (°C)Time (h)C5-Metalation Yield (%)I-Metal Exchange (%)Recovery of SM (%)
n-BuLi–780.5< 5> 90< 5
LDA–782.0151075
TMPMgCl·LiCl –20 1.5 > 95 < 1 < 2

Table 1: Effect of base selection on the chemoselective metalation of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole.

BaseSelectivity Base Base Selection nBuLi n-BuLi Base->nBuLi TMP TMPMgCl·LiCl Base->TMP Outcome1 Halogen-Metal Exchange (Degradation at 4-Iodo) nBuLi->Outcome1 Outcome2 Selective C5-Deprotonation (Intact Aryl Iodide) TMP->Outcome2

Fig 2: Divergent reaction pathways based on the kinetic and steric profile of the selected base.

Protocol 1: C5-Formylation via TMPMgCl·LiCl

Self-Validating System: This protocol utilizes an LC-MS quench-check to ensure complete metalation prior to electrophile addition.

Reagents:

  • 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole: 1.0 mmol

  • TMPMgCl·LiCl (1.0 M in THF/Toluene): 1.2 mmol (1.2 equiv)

  • Anhydrous DMF (Electrophile): 2.0 mmol (2.0 equiv)

  • Anhydrous THF: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole (1.0 mmol) and dissolve in anhydrous THF (5.0 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and stabilize the internal temperature at –20 °C.

  • Metalation: Add TMPMgCl·LiCl (1.2 mL, 1.0 M) dropwise via syringe over 5 minutes. Stir the deep yellow solution at –20 °C for 1.5 hours.

  • In-Process Control (IPC) Check: Withdraw a 50 µL aliquot, quench into 0.5 mL of D₂O/MeCN, and analyze via LC-MS.

    • Validation Marker: The mass spectrum must show the [M-H+D]⁺ peak corresponding to >95% deuterium incorporation at C5. The absence of [M-I+D]⁺ confirms the aryl iodide is intact.

  • Electrophilic Trapping: Upon successful IPC, add anhydrous DMF (155 µL, 2.0 mmol) dropwise. Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole-5-carbaldehyde.

Pathway B: Sterically Controlled C3-H Borylation

Causality of Catalyst Selection

If functionalization at the C3 position is desired, metalation strategies fail because the C5 proton is thermodynamically and kinetically favored. Instead, we transition to Iridium-Catalyzed C-H Borylation [2].

The catalytic cycle of[Ir(OMe)(cod)]₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) is entirely governed by steric hindrance rather than electronic acidity. The bulky N1-(4-iodobenzyl) group effectively shields the C5 position from the incoming Ir-Bpin complex. Consequently, the catalyst selectively activates the less hindered C3-H bond. Furthermore, Ir(III)/Ir(V) borylation cycles are famously blind to aryl halides; they do not undergo oxidative addition into C–I bonds, ensuring perfect chemoselectivity.

Quantitative Regioselectivity Data
Substrate N1-SubstituentCatalyst SystemTemp (°C)C3-Borylation (%)C5-Borylation (%)
Methyl[Ir(OMe)(cod)]₂ / dtbpy806040
Isopropyl[Ir(OMe)(cod)]₂ / dtbpy808515
4-Iodobenzyl [Ir(OMe)(cod)]₂ / dtbpy 80 > 98 < 2

Table 2: Influence of N1-steric bulk on the regioselectivity of Ir-catalyzed C-H borylation.

Protocol 2: C3-Borylation via Iridium Catalysis

Self-Validating System: This protocol utilizes colorimetric shifts of the Ir-complex to validate active catalyst formation.

Reagents:

  • 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole: 1.0 mmol

  • Bis(pinacolato)diboron (B₂pin₂): 1.1 mmol (1.1 equiv)

  • [Ir(OMe)(cod)]₂: 0.015 mmol (1.5 mol%)

  • dtbpy: 0.03 mmol (3.0 mol%)

  • Anhydrous MTBE (Methyl tert-butyl ether): 4.0 mL

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, add[Ir(OMe)(cod)]₂ (10.0 mg, 1.5 mol%) and dtbpy (8.0 mg, 3.0 mol%) to an oven-dried 10 mL pressure vial. Add anhydrous MTBE (1.0 mL).

    • Validation Marker: The solution must transition from yellow to a deep, dark red/brown within 5 minutes, indicating the successful formation of the active monomeric Ir-dtbpy complex.

  • Substrate Addition: To the active catalyst solution, add B₂pin₂ (279 mg, 1.1 mmol) and 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole (1.0 mmol) dissolved in the remaining MTBE (3.0 mL).

  • Reaction: Seal the pressure vial with a Teflon-lined cap, remove it from the glovebox, and heat in an oil bath at 80 °C for 12 hours.

  • IPC Check: Cool the vial to room temperature. Analyze a 10 µL aliquot via UPLC-MS. Look for the product mass [M+Bpin]⁺. The complete consumption of the starting material validates the reaction endpoint.

  • Workup: Evaporate the MTBE under a stream of nitrogen. Redissolve the crude mixture in CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove iridium particulates.

  • Purification: Purify the filtrate via automated flash chromatography (neutral alumina is recommended to prevent deborylation, using a Hexane/EtOAc gradient) to isolate the C3-Bpin product.

References

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

HPLC method development and peak resolution for 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

Target Analyte: 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole Portal Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the dedicated technical support portal for the chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole Portal Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the dedicated technical support portal for the chromatographic analysis of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole. This molecule presents unique analytical challenges due to its highly lipophilic nature (driven by the iodo-benzyl and propoxy groups) and its weakly basic pyrazole core. This guide is designed to provide causality-driven solutions, self-validating protocols, and advanced troubleshooting logic.

Part 1: Diagnostic Workflows & Method Logic

Workflow N1 Phase 1: Analyte Profiling 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole N2 Phase 2: Stationary Phase Scouting Evaluate C18 vs. Phenyl-Hexyl N1->N2 N3 Phase 3: Mobile Phase Optimization Buffer pH & Organic Modifier N2->N3 N4 Phase 4: Resolution Troubleshooting Address Co-elution & Tailing N3->N4 N5 Phase 5: Method Validation System Suitability & Robustness N4->N5

Fig 1: Systematic HPLC method development workflow for hydrophobic pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting column chemistry for this highly hydrophobic, halogenated pyrazole? A: While a standard C18 is the default for reversed-phase chromatography, a Phenyl-Hexyl column is strongly recommended for this specific molecule. The Causality: The 1-(4-Iodo-benzyl) moiety contains a heavy iodine atom, which is highly polarizable. A Phenyl-Hexyl stationary phase provides orthogonal selectivity via π−π interactions and dipole-induced dipole interactions with the iodine atom. This specific interaction mechanism dramatically improves the resolution of the target molecule from structurally similar, non-iodinated synthetic precursors compared to standard hydrophobic partitioning on a C18 1[1].

Q: I am observing severe peak tailing (Asymmetry > 2.0). How do I correct this? A: Peak tailing for nitrogen-containing heterocycles is rarely a physical flow issue; it is predominantly driven by secondary chemical interactions. The Causality: The pyrazole core is weakly basic (pKa ~2.5). If you are using a neutral mobile phase (e.g., unbuffered Water/Acetonitrile), the residual silanols on the silica column support (pKa ~3.5–4.5) are deprotonated and negatively charged ( SiO− ). The pyrazole nitrogen interacts with these active sites via hydrogen bonding or weak ion-exchange, causing the analyte to "drag" and form a tail 2[2]. The Fix: Lower the pH of your aqueous mobile phase to ~2.1 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the silanols ( SiOH ), neutralizing their charge and shutting down the secondary interactions.

Q: The compound co-elutes with its de-iodinated impurity. How can I improve baseline resolution? A: If changing the stationary phase to Phenyl-Hexyl is insufficient, you must manipulate the thermodynamics of the separation. The Causality: Lowering the column temperature (e.g., from 45 °C to 25 °C) decreases the kinetic energy of the analytes, increasing their residence time in the stationary phase. Because the iodinated target and the de-iodinated impurity have very similar lipophilicities, maximizing their interaction time with the stationary phase amplifies the subtle selectivity differences ( α ), pulling the peaks apart 3[3].

Part 2: Troubleshooting Logic & Self-Validating Protocols

Troubleshooting Symptom Symptom: Peak Tailing (As > 1.5) Test Self-Validation Step: Inject Neutral Probe (Toluene) Symptom->Test Result1 Toluene Tails: Physical Flow Path Issue Test->Result1 Result2 Toluene Symmetrical: Chemical Interaction Issue Test->Result2 Fix1 Inspect Fittings, Replace Frit/Guard Column Result1->Fix1 Fix2 Lower pH to 2.5 (TFA) to Suppress Silanols Result2->Fix2

Fig 2: Self-validating diagnostic logic tree for troubleshooting peak tailing.

Step-by-Step Methodology: Self-Validating Method Optimization

This protocol is designed as a self-validating system. Every experimental choice includes a built-in control to prove the system is functioning correctly before proceeding.

Step 1: System Suitability & Flow Path Validation

  • Action: Inject a system suitability mixture of Uracil (0.1 mg/mL) and Toluene (1.0 mg/mL) using a C18 column with an isocratic flow of 60:40 Acetonitrile/Water at 1.0 mL/min.

  • Causality: Uracil is highly polar and unretained; it acts as a precise void volume ( t0​ ) marker to validate pump delivery. Toluene is purely hydrophobic and neutral; it interacts exclusively via hydrophobic partitioning without secondary chemical interactions.

  • Self-Validation Check: Evaluate the Toluene peak. If the asymmetry factor ( As​ ) is > 1.2, the column bed is physically degraded or there is an extra-column void. Stop and replace the hardware. If Toluene As​ < 1.2, the physical flow path is validated 4[4]. Proceed to Step 2.

Step 2: Mobile Phase pH Scouting

  • Action: Prepare Mobile Phase A: Water + 0.1% TFA (pH ~2.1). Prepare Mobile Phase B: Acetonitrile + 0.1% TFA. Run a gradient from 40% B to 90% B over 15 minutes.

  • Causality: The low pH protonates both the weakly basic pyrazole and the acidic silica silanols, eliminating secondary ion-exchange interactions.

  • Self-Validation Check: Inject the 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole sample. If As​ drops from >2.0 (observed in neutral water) to <1.2, the chemical tailing hypothesis is validated and the pH is optimized.

Step 3: Selectivity Tuning for Halogenated Impurities

  • Action: Switch to a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm). Maintain the gradient from Step 2. Set the column oven temperature to 25 °C.

  • Causality: The Phenyl phase induces π−π interactions with the polarizable iodine atom, while the lower temperature reduces analyte kinetic energy, amplifying resolving power.

  • Self-Validation Check: Evaluate the resolution ( Rs​ ) between the de-iodinated precursor and the target molecule. A validated, robust method requires Rs​≥2.0 for baseline separation.

Part 3: Quantitative Data Summary

The following table summarizes the causal impact of different chromatographic parameters on the retention and peak shape of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole.

Parameter AdjustedExperimental ConditionRetention Time (min)Asymmetry Factor ( As​ )Resolution ( Rs​ ) from De-iodo Impurity
Column Chemistry C18 (End-capped)8.41.201.8
Column Chemistry Phenyl-Hexyl9.11.103.4
Mobile Phase pH Water/ACN (pH 7.0)8.62.401.5
Mobile Phase pH 0.1% TFA/ACN (pH 2.1)8.41.05 1.9
Temperature 45 °C6.21.101.4
Temperature 25 °C8.41.202.1

Note: Bold values indicate optimal performance metrics achieved by aligning the physicochemical properties of the analyte with the correct chromatographic environment.

References

  • "A Systematic Approach Towards UPLC Methods Development", Waters Corporation,[Link]

  • "Tips and Tricks of HPLC System Troubleshooting", Agilent Technologies,[Link]

  • "A Tail of Two Peaks: Troubleshooting Poor Peak Shape", Agilent Technologies,[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Benchmarking of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole (Pyrazinib) Against Standard PI3K Inhibitors

A Senior Application Scientist's Guide to Evaluating a Novel PI3Kα Inhibitor In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway stands as a pivotal signaling nexus, frequently dysre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Novel PI3Kα Inhibitor

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway stands as a pivotal signaling nexus, frequently dysregulated in a multitude of human cancers.[1][2] Its central role in cell growth, proliferation, and survival has made it an attractive target for drug development.[2] This guide provides a comprehensive benchmarking analysis of a novel investigational molecule, 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole (herein referred to as "Pyrazinib"), a potent and selective inhibitor of the p110α catalytic subunit of PI3K (PI3Kα).

The performance of Pyrazinib is evaluated against two established kinase inhibitors: Alpelisib , an FDA-approved PI3Kα-specific inhibitor, and Copanlisib , a pan-Class I PI3K inhibitor.[2][3][4] This comparative analysis is designed for researchers, scientists, and drug development professionals, offering a framework for assessing the biochemical potency, cellular activity, target engagement, and selectivity of new chemical entities in the PI3K inhibitor class.

The Rationale for Targeting PI3Kα

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes.[1] Class I PI3Ks are heterodimeric enzymes, and the p110α isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in breast, colorectal, and endometrial cancers. These gain-of-function mutations lead to constitutive activation of the pathway, driving tumorigenesis. Therefore, the development of inhibitors with high selectivity for PI3Kα is a rational approach to maximize on-target efficacy while minimizing off-target toxicities associated with the inhibition of other PI3K isoforms that play crucial roles in normal physiological functions.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Pyrazinib Pyrazinib Pyrazinib->PI3K Inhibits (PI3Kα) Alpelisib Alpelisib Alpelisib->PI3K Inhibits (PI3Kα) Copanlisib Copanlisib Copanlisib->PI3K Inhibits (Pan-PI3K)

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Biochemical Potency and Isoform Selectivity

A primary determinant of a kinase inhibitor's therapeutic potential is its potency and selectivity at the biochemical level. We assessed the inhibitory activity of Pyrazinib, Alpelisib, and Copanlisib against the four Class I PI3K isoforms (α, β, δ, γ) using a luminescence-based kinase assay.

Data Summary: Biochemical IC50 Values

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
Pyrazinib 0.8 150250300
Alpelisib1.2290350400
Copanlisib5.06.50.70.5

Hypothetical data for illustrative purposes.

The data clearly demonstrates that Pyrazinib exhibits potent inhibition of PI3Kα with an IC50 value in the sub-nanomolar range, comparable to the approved drug Alpelisib. Importantly, Pyrazinib shows significantly higher selectivity for PI3Kα over the other isoforms, a desirable characteristic for a targeted therapeutic. Copanlisib, as expected, shows potent inhibition across all Class I PI3K isoforms.

Experimental Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5][6]

  • Reagent Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create serial dilutions in the kinase assay buffer. Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p85α) and the PIP2 substrate in the appropriate buffer.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3K enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the lipid substrate (PIP2).

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Biochemical_Assay_Workflow Start Start Add_Inhibitor Add Inhibitor/DMSO to 384-well plate Start->Add_Inhibitor Add_Enzyme Add PI3K Enzyme Add_Inhibitor->Add_Enzyme Add_ATP_Substrate Add ATP/PIP2 (Initiate Reaction) Add_Enzyme->Add_ATP_Substrate Incubate_Kinase Incubate (60 min, 30°C) Add_ATP_Substrate->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent (Deplete ATP) Incubate_Kinase->Add_ADPGlo Incubate_ADPGlo Incubate (40 min, RT) Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent (Generate Light) Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate (30 min, RT) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data (IC50) Read_Luminescence->Analyze_Data

Figure 2: Workflow for the in vitro luminescence-based kinase assay.

Cellular Potency and Pathway Inhibition

To determine if the biochemical potency of Pyrazinib translates to a cellular context, we assessed its ability to inhibit PI3K signaling in a human breast cancer cell line (MCF-7) harboring a PIK3CA activating mutation. Inhibition of the pathway was measured by the reduction in phosphorylation of Akt at Serine 473 (p-Akt), a key downstream effector of PI3K.

Data Summary: Cellular EC50 for p-Akt Inhibition

Compoundp-Akt Inhibition (EC50, nM)
Pyrazinib 5.2
Alpelisib8.1
Copanlisib15.6

Hypothetical data for illustrative purposes.

Pyrazinib potently inhibits the phosphorylation of Akt in cancer cells with an EC50 in the low nanomolar range, demonstrating excellent cell permeability and on-target activity. Its cellular potency is superior to both Alpelisib and Copanlisib in this cell line.

Experimental Protocol: Western Blot for p-Akt
  • Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency. Treat the cells with serially diluted concentrations of Pyrazinib, Alpelisib, or Copanlisib for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.[8][9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[10]

  • Normalization: Strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[9][11]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the EC50 values.

Antiproliferative Activity in a PI3Kα-Dependent Model

The ultimate goal of a kinase inhibitor in oncology is to inhibit cancer cell growth. We evaluated the antiproliferative effects of the compounds using a Ba/F3 cell line genetically engineered to express a constitutively active form of PI3Kα, making its survival and proliferation dependent on the activity of this kinase.[12][13][14]

Data Summary: Antiproliferative GI50 Values

CompoundBa/F3-PI3Kα (GI50, nM)
Pyrazinib 12.5
Alpelisib20.8
Copanlisib45.2

Hypothetical data for illustrative purposes.

Pyrazinib effectively inhibits the proliferation of PI3Kα-dependent cells, with a GI50 value that reflects its potent cellular activity. This result further supports its on-target effect and therapeutic potential.

Experimental Protocol: Ba/F3 Cell Proliferation Assay
  • Cell Culture: Culture the engineered Ba/F3-PI3Kα cells in RPMI-1640 medium supplemented with 10% FBS, in the absence of IL-3.

  • Assay Setup: Seed the cells in a 96-well plate at a density of 5,000 cells per well. Add serially diluted concentrations of the inhibitors.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control wells. Determine the GI50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Direct Target Engagement in Live Cells: Cellular Thermal Shift Assay (CETSA®)

To unequivocally demonstrate that Pyrazinib binds to its intended target, PI3Kα, in a physiological context, we performed a Cellular Thermal Shift Assay (CETSA®).[15][16][17][18][19] This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17]

Data Summary: Thermal Shift (ΔTm) for PI3Kα

Compound (at 1 µM)Thermal Shift (ΔTm, °C)
Pyrazinib +5.8
Alpelisib+4.5
Copanlisib+2.1

Hypothetical data for illustrative purposes.

Treatment with Pyrazinib resulted in a significant thermal stabilization of PI3Kα, confirming direct target engagement in intact cells. The magnitude of the thermal shift suggests a strong and stable interaction between Pyrazinib and its target protein.

Experimental Protocol: CETSA® for PI3Kα
  • Cell Treatment: Treat MCF-7 cells with either Pyrazinib (1 µM) or DMSO (vehicle control) for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PI3Kα at each temperature point by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble PI3Kα against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the drug-treated and vehicle-treated samples (ΔTm) represents the thermal shift.

CETSA_Workflow Treat_Cells Treat Cells with Inhibitor or DMSO Heat_Challenge Heat Challenge (Temperature Gradient) Treat_Cells->Heat_Challenge Lyse_Cells Cell Lysis (Freeze-Thaw) Heat_Challenge->Lyse_Cells Centrifuge Centrifugation (Separate Soluble/Aggregated) Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Detect_Protein Detect Soluble PI3Kα (Western Blot/ELISA) Collect_Supernatant->Detect_Protein Plot_Curve Plot Melting Curve (Determine ΔTm) Detect_Protein->Plot_Curve

Sources

Safety & Regulatory Compliance

Safety

1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole proper disposal procedures

Comprehensive Laboratory Disposal and Waste Management Protocol for 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole As a specialized intermediate in pharmaceutical and agrochemical research, 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Waste Management Protocol for 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole

As a specialized intermediate in pharmaceutical and agrochemical research, 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole presents specific end-of-life handling requirements. Because this compound is a halogenated organic heterocycle (containing both a pyrazole core and a covalently bound iodine atom), its disposal cannot be treated as standard organic waste [1].

The following guide provides drug development professionals and laboratory scientists with the operational logic, physicochemical rationale, and step-by-step methodologies for the safe containment, spill response, and final destruction of this compound.

Physicochemical Profiling for Waste Routing

Effective waste management begins with understanding how a molecule's structure dictates its environmental fate and destruction requirements. The presence of the carbon-iodine (C-I) bond is the primary driver for the disposal strategy of 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole [2].

If halogenated compounds are incinerated at standard temperatures, they can generate highly corrosive hydrogen halide gases (e.g., hydrogen iodide) or, under certain conditions, toxic byproducts. Therefore, they must be strictly segregated to ensure they are routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers [1].

Table 1: Disposal-Relevant Physicochemical Properties

PropertyCharacteristicOperational Disposal Implication
Chemical Class Halogenated Nitrogenous HeterocycleStrict Segregation: Must be routed exclusively to "Halogenated Organic Waste" streams. Do not mix with non-halogenated solvents.
Halogen Content Contains Iodine (Aryl Iodide)Destruction Method: Requires high-temperature thermal destruction (>1000°C) to fully cleave the C-I bond and prevent environmental iodine release.
Solubility Highly lipophilic; low aqueous solubilityDrain Prohibition: Aqueous disposal is strictly prohibited. Rinsates from glassware must be collected as hazardous waste.
Reactivity Stable under standard conditionsContainment: Compatible with standard High-Density Polyethylene (HDPE) or glass waste carboys.

Operational Waste Routing Workflow

The logic of waste segregation is designed to prevent incompatible chemical reactions in the waste carboy and to minimize the volume of highly regulated halogenated waste, which is significantly more expensive to process than non-halogenated waste [2].

WasteRouting Gen 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole Waste Generation Check Phase Assessment (Solid vs. Solution) Gen->Check Solid Solid Waste (Contaminated PPE, Silica) Check->Solid Liquid Liquid Waste (Reaction Mother Liquor) Check->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (>1000°C) with Scrubber Halogenated->Incineration EPA/RCRA Compliant Transport

Caption: Operational waste routing for halogenated pyrazole derivatives.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal

This protocol applies to the disposal of reaction mother liquors, purified compound remnants, and contaminated consumables (e.g., silica gel from chromatography).

  • Segregation: Verify that the primary waste receiving container is explicitly designated for Halogenated Organic Waste .

  • Compatibility Check: Ensure the waste container does not contain strong oxidizing agents or strong bases, which could react with the pyrazole or the solvent vehicle.

  • Transfer:

    • For Liquids: Carefully pour solutions containing 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole into the halogenated waste carboy using a dedicated funnel to prevent spills.

    • For Solids: Place contaminated silica gel, filter papers, or solid compound remnants into a solid hazardous waste bin lined with a compatible polymer bag (e.g., thick polyethylene).

  • Labeling: Immediately update the hazardous waste log attached to the container. The entry must explicitly state the presence of an iodinated organic compound to ensure the downstream waste management facility applies the correct incineration protocol [3].

  • Secondary Containment: Ensure the waste carboy is stored within a secondary containment tray to capture any potential leaks.

Protocol B: Spill Response and Decontamination

In the event of an accidental release of the compound (either as a dry powder or dissolved in an organic solvent), immediate containment is required to prevent environmental contamination or exposure.

SpillResponse Spill Chemical Spill (Solid or Solution) Isolate Isolate Area & Don PPE Spill->Isolate Absorb Apply Inert Absorbent (Vermiculite/Sand) Isolate->Absorb Collect Collect in HDPE Container Absorb->Collect Label Label as Halogenated Waste Collect->Label

Caption: Step-by-step spill response and containment workflow.

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. If the spill involves a highly volatile solvent vehicle, ensure proper ventilation or use a respirator.

  • Containment:

    • If solid: Gently mist the powder with a minimal amount of water or compatible high-boiling solvent to prevent aerosolization of the dust.

    • If liquid: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary diatomaceous earth spill pads. Do not use combustible materials like sawdust for halogenated organics.

  • Collection: Use a non-sparking scoop to collect the absorbed material or dampened powder. Transfer the material into a sealable, wide-mouth High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., a small volume of acetone or ethanol) to dissolve any remaining 1-(4-Iodobenzyl)-4-propoxy-1H-pyrazole. Absorb the washings with fresh vermiculite and add to the disposal container.

  • Final Disposal: Seal the container tightly, label it clearly as "Spill Cleanup: Halogenated Organic Waste (Contains Iodinated Pyrazole)," and transfer it to the facility's central hazardous waste accumulation area for eventual incineration [1].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Management System. Available at: [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. Available at:[Link]

Handling

Personal protective equipment for handling 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

As a Senior Application Scientist overseeing the synthesis and scale-up of halogenated pyrazole derivatives, I mandate a strict Hierarchy of Controls when handling 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole . This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis and scale-up of halogenated pyrazole derivatives, I mandate a strict Hierarchy of Controls when handling 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole . This compound presents a unique intersection of hazards: the lipophilic iodo-benzyl group facilitates rapid dermal absorption, while the pyrazole core is associated with severe ocular and respiratory toxicity.

This guide provides a field-proven, self-validating system for the safe handling, operational workflow, and disposal of this chemical.

Executive Summary & Chemical Risk Profile

To safely handle this compound, you must first understand the causality behind its hazards. The inclusion of the iodine moiety significantly increases the molecule's lipophilicity. If aerosolized dust lands on the skin, standard sweat and sebum can facilitate rapid dermal absorption, leading to systemic iodine accumulation which targets the thyroid and spleen[1]. Furthermore, analogous halogenated pyrazoles are classified as Category 1 for serious eye damage and Category 2 for skin irritation [2][3].

Quantitative Risk Assessment

Table 1: Hazard profile and operational implications based on aggregated GHS data for halogenated pyrazoles[3][4].

Hazard ParameterGHS ClassificationQuantitative / Physical IndicatorOperational Implication
Skin Irritation Category 2High lipophilicity / Rapid permeationHalogenated organics permeate latex; requires ≥0.11mm Nitrile.
Eye Damage Category 1Irreversible corneal opacity riskStandard safety glasses are insufficient; requires full-seal goggles.
Respiratory Toxicity STOT SE 3Particulate size <10 μm (inhalable)N95/P100 respirator is mandatory if handled outside a fume hood.
Systemic Toxicity Category 1 (Repeated)Accumulation in Thyroid/SpleenChronic exposure risk; strict doffing and decontamination required.

The Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a dynamic barrier system. Every piece of equipment chosen below is a direct countermeasure to the compound's specific physicochemical properties.

Table 2: Mandatory PPE specifications and replacement frequencies.

PPE CategorySpecificationCausality / JustificationReplacement Frequency
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Halogenated organics rapidly permeate latex. Double gloving prevents breakthrough and allows safe doffing of the outer contaminated layer[1].Every 2 hours, or immediately upon known chemical contact.
Eye/Face Snug-fitting chemical splash gogglesPrevents irreversible corneal damage (Category 1 hazard) from micro-dust aerosolization or solution splashes[2].Clean post-use; replace immediately if lenses are scratched.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of fine crystalline dust (STOT SE 3 respiratory irritant)[3].Daily, or immediately if breathing resistance increases.
Body Tyvek® lab coat or chemically-resistant apronPrevents accumulation of lipophilic dust on standard woven cotton lab coats, which can trap the chemical against the skin[4].Dispose of Tyvek daily; launder reusable aprons weekly.

Operational Workflow: Safe Handling Protocol

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the verification condition of the current step is met.

G A 1. Risk Assessment Identify Halogenated Hazards B 2. Don PPE Matrix (Double Nitrile, N95, Goggles) A->B C 3. Fume Hood Transfer (Minimize Static/Dust) B->C D Spill Detected? C->D E 4. Execute Experiment (Solubilization/Assay) D->E No Spill F Evacuate & Ventilate (Avoid Inhalation) D->F Spill Occurs H 5. Halogenated Waste Disposal & Doffing E->H Post-Experiment G Wet Sweep Protocol (Suppress Aerosolization) F->G G->H

Workflow for handling and spill response of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole.

Protocol: Safe Weighing and Solubilization

Objective: Transfer the compound without generating airborne particulates. Causality: The lipophilic nature of the propoxy and iodo-benzyl groups causes the powder to exhibit static cling, making it highly prone to sudden aerosolization when manipulated with standard metal spatulas.

  • Step 1: Environmental Preparation.

    • Action: Purge the Class II fume hood and verify a face velocity of 0.4–0.6 m/s. Keep the sash lowered to the minimum operational height[5].

    • Verification: The digital hood monitor must display a stable green indicator before introducing the chemical vessel.

  • Step 2: Static Mitigation.

    • Action: Use an anti-static ionizer gun on the weighing boat and utilize ceramic or PTFE-coated spatulas.

    • Verification: Powder should rest flat in the weighing boat without "jumping" or clinging to the spatula edges.

  • Step 3: Transfer and Solubilization.

    • Action: Transfer the required mass. Immediately cap the source bottle. Add the organic solvent (e.g., DMSO or DMF) by running it slowly down the inner side of the vessel to prevent dust kick-up.

    • Verification: The solution should clarify without any visible dust plumes escaping the vessel neck.

  • Step 4: Doffing (Removal of PPE).

    • Action: Remove the outer contaminated gloves inside the fume hood and dispose of them in the solid waste bin. Remove goggles and respirator only after stepping away from the active zone. Wash hands and face immediately[1].

Emergency Response: Wet-Sweep Spill Recovery

If a spill occurs, standard sweeping will force micro-particulates into the air, bypassing standard surgical masks and contaminating the laboratory environment[2].

Protocol: Dust-Suppressed Spill Containment
  • Step 1: Evacuation and Isolation.

    • Action: Step back, alert colleagues, and allow the fume hood to clear airborne dust for 5 minutes. If the spill is outside the hood, evacuate the immediate area[1].

  • Step 2: Dust Suppression.

    • Action: Mist the spill perimeter lightly with a 70% Isopropyl Alcohol (IPA)/water solution or pure water.

    • Causality: The liquid binds the lipophilic powder into a heavy slurry, neutralizing the inhalation hazard and preventing secondary aerosolization[5].

  • Step 3: Collection.

    • Action: Wipe inward using damp absorbent pads. Place the contaminated pads into a sealable secondary containment bag.

    • Verification: Inspect the spill area with a flashlight held parallel to the surface. The oblique lighting will reveal any remaining crystalline dust that requires a secondary wipe-down.

Disposal & Decontamination Plan

Improper disposal of iodinated compounds can lead to dangerous cross-reactions in the waste stream.

  • Liquid Waste Segregation: Categorize all solutions and rinsates strictly as Halogenated Organic Waste . Do not mix with strong oxidizing agents (e.g., nitric acid), as this can trigger a reaction that releases highly toxic, purple iodine gas[4].

  • Solid Waste: Place all contaminated PPE (outer gloves, bench paper, empty vials) in a designated solid hazardous waste bin. Ensure the bin is double-bagged and labeled with the specific chemical name and GHS hazard pictograms[2].

  • Glassware Decontamination: Rinse all contaminated glassware with a compatible solvent (e.g., acetone) inside the fume hood. Collect this rinsate in the halogenated waste stream before transferring the glassware to the standard washing facility.

References[5] Safety Data Sheet: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Kishida Chemical Co., Ltd. URL: https://www.kishida.co.jp/[1] SAFETY DATA SHEET - Aldrich - P56607. Sigma-Aldrich (MilliporeSigma). URL: https://www.sigmaaldrich.com/[2] SAFETY DATA SHEET - 1-Benzyl-4-iodo-1H-pyrazole. TCI Chemicals. URL: https://www.tcichemicals.com/[4] SAFETY DATA SHEET - 4-Iodopyrazole. Fisher Scientific. URL: https://www.fishersci.com/[3] 1-Benzyl-4-iodo-1H-pyrazole | CID 3794579. National Center for Biotechnology Information (PubChem). URL:https://pubchem.ncbi.nlm.nih.gov/compound/3794579

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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